molecular formula C34H62D4O4 B1164205 9-PAHSA-d4

9-PAHSA-d4

Cat. No.: B1164205
M. Wt: 542.9
InChI Key: MHQWHZLXDBVXML-QZPARXMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Endogenous Lipid Classes in Mammalian Systems

Mammalian systems contain a vast and complex array of endogenous lipid classes, which serve diverse roles ranging from structural components of cell membranes to energy storage and signaling molecules. These lipids include well-established classes such as fatty acids, triglycerides, phospholipids (B1166683), and sterols. More recently, novel lipid classes with important biological activities have been identified, expanding the understanding of lipid metabolism and function. FAHFAs are one such class, recognized as endogenous lipids with significant physiological implications. cas.czucdavis.eduencyclopedia.pubmagtech.com.cnencyclopedia.pub

Historical Context of FAHFA Discovery and Research

The discovery of FAHFAs as an important class of endogenous mammalian lipids occurred relatively recently, with a landmark study reported in 2014 by Yore et al. magtech.com.cnencyclopedia.puboup.comjst.go.jpacs.org This discovery, which utilized quantitative mass spectrometry-based lipidomics, identified these compounds in adipose tissue and highlighted their association with insulin (B600854) sensitivity and anti-inflammatory effects. cas.czencyclopedia.puboup.comacs.org While related compounds had been previously identified in plants and insects, the recognition of their endogenous presence and significant biological roles in mammals ignited intense interest and research efforts in this new lipid class. oup.com

Classification and Structural Diversity of FAHFA Subfamilies

FAHFAs are structurally characterized by a fatty acid esterified to a hydroxy fatty acid. This ester linkage creates a branched structure. cas.czencyclopedia.pubmagtech.com.cnoup.comresearchgate.net The diversity within the FAHFA class arises from the variety of fatty acids and hydroxy fatty acids that can be combined, as well as the position of the ester bond on the hydroxy fatty acid backbone. cas.czencyclopedia.pubencyclopedia.pub Over 50 families and hundreds of regioisomers of FAHFAs have been identified, defined by the specific acyl chains involved and the position of the ester linkage. encyclopedia.puboup.com PAHSAs, formed by the esterification of palmitic acid to a hydroxystearic acid, represent a prominent subfamily. cas.czencyclopedia.pub

Positional and Stereoisomerism of PAHSAs

Within the PAHSA subfamily, structural diversity is further increased by positional and stereoisomerism. Positional isomers are defined by the location of the hydroxyl group on the stearic acid molecule to which palmitic acid is esterified. For example, in PAHSAs derived from hydroxystearic acid (an 18-carbon saturated fatty acid with a hydroxyl group), the palmitic acid (a 16-carbon saturated fatty acid) can be esterified at various positions along the stearic acid chain where a hydroxyl group is present. Common positional isomers include 5-PAHSA and 9-PAHSA, where the ester linkage is at the 5th and 9th carbon positions of the stearic acid backbone, respectively. cas.czencyclopedia.pub The presence of a chiral center at the carbon bearing the hydroxyl group in the hydroxy fatty acid component also gives rise to stereoisomers (R and S configurations). For example, 9-PAHSA can exist as S-9-PAHSA and R-9-PAHSA. researchgate.net This structural variability contributes to the complexity of FAHFA analysis and the potential for diverse biological activities among isomers.

Significance of 9-PAHSA as a Prominent Isomer

Among the various PAHSA isomers, 9-PAHSA has been identified as a predominant form in certain mammalian tissues, such as serum and adipose tissue, particularly in glucose-tolerant states. bertin-bioreagent.comcaymanchem.comcaymanchem.com Research has highlighted the biological significance of 9-PAHSA, demonstrating its ability to improve glucose tolerance, stimulate insulin secretion, and exert anti-inflammatory effects in mouse models. bertin-bioreagent.comcaymanchem.comcaymanchem.com It has also been reported to activate G-protein coupled receptor 40 (GPR40), contributing to enhanced insulin sensitivity. researchgate.net Furthermore, levels of 9-PAHSA have been found to be reduced in the serum and adipose tissues of insulin-resistant humans, suggesting a potential role in metabolic health. bertin-bioreagent.comcaymanchem.comcaymanchem.comnih.gov These findings underscore the importance of 9-PAHSA as a key bioactive lipid within the FAHFA class.

Rationale for Research on 9-PAHSA-d4 in Academic Investigations

The investigation of endogenous lipids like 9-PAHSA in complex biological samples requires highly sensitive and specific analytical methods, often employing mass spectrometry (MS). Accurate quantification of endogenous lipids by MS is frequently achieved through the use of isotopically labeled internal standards. nih.gov this compound is a deuterated analog of 9-PAHSA, meaning it is chemically identical to 9-PAHSA but contains four deuterium (B1214612) atoms (heavy isotopes of hydrogen) in specific positions within its structure. bertin-bioreagent.comcaymanchem.com This isotopic labeling results in a distinct mass-to-charge ratio compared to the native 9-PAHSA, allowing it to be easily differentiated and detected by MS. bertin-bioreagent.comcaymanchem.com

The primary rationale for using this compound in academic investigations is its utility as an internal standard for the quantification of endogenous 9-PAHSA by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.comnih.govcaymanchem.com When a known amount of this compound is added to a biological sample, it undergoes the same extraction, purification, and ionization processes as the endogenous 9-PAHSA. By comparing the MS signal intensity of the endogenous 9-PAHSA to that of the spiked this compound internal standard, researchers can accurately determine the concentration of 9-PAHSA in the original sample, accounting for potential variations in sample processing and instrument performance. nih.gov This is crucial for obtaining reliable quantitative data on 9-PAHSA levels in various tissues and biological fluids under different physiological and pathological conditions. nih.govnih.gov

Furthermore, isotopically labeled lipids like this compound can potentially be used in metabolic tracing studies to investigate the biosynthesis and degradation pathways of 9-PAHSA, although its primary reported use is as an internal standard for quantification.

Properties

Molecular Formula

C34H62D4O4

Molecular Weight

542.9

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i14D2,15D2

InChI Key

MHQWHZLXDBVXML-QZPARXMSSA-N

SMILES

OC(CCCCCCCC(OC(CCCCCC([2H])([2H])C([2H])([2H])CCCCCCCC)=O)CCCCCCCCC)=O

Synonyms

9-[(1-oxohexadecyl)oxy-​7,​7/',​8,​8/'-​d4]-octadecanoic acid

Origin of Product

United States

Biological Roles and Physiological Significance of 9 Pahsa in Research Models

Modulation of Glucose Homeostasis and Insulin (B600854) Sensitivity

9-PAHSA has been shown to exert beneficial effects on glucose control by influencing insulin secretion, enhancing insulin action, and promoting glucose uptake into cells. frontiersin.orgnih.gov

Research indicates that 9-PAHSA can directly augment glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells. nih.govcam.ac.uk This effect has been observed in studies using human pancreatic islets, including those from individuals with type 2 diabetes. nih.govnih.gov The mechanism often involves the activation of G protein-coupled receptor 40 (GPR40), as the potentiation of GSIS by 9-PAHSA is reversed by GPR40 antagonists or genetic knockdown of the receptor. nih.govnih.gov Chronic administration of 9-PAHSA in animal models has been shown to enhance the insulin response to glucose. cam.ac.uk

Table 1: Summary of 9-PAHSA's Effect on Glucose-Stimulated Insulin Secretion (GSIS)

Research Model Key Finding Receptor Implication Reference
Human Pancreatic Islets Potentiates GSIS, even in islets from T2D donors. GPR40 nih.govnih.gov
MIN6 (Mouse Beta Cell Line) GSIS potentiation is reversed by GPR40 knockdown. GPR40 nih.gov
Chow-fed Mice (in vivo) Chronic treatment enhances glucose-stimulated insulin secretion by 40%. GPR40 cam.ac.uk

9-PAHSA enhances systemic insulin sensitivity by improving the ability of insulin to suppress endogenous glucose production (EGP) in the liver. nih.govresearchgate.net Both acute and chronic administration in mice have demonstrated this effect. nih.gov The direct action of 9-PAHSA on hepatocytes involves the inhibition of the cAMP/PKA signaling pathway, which leads to reduced expression of key gluconeogenic genes like G6pc1 and Pck1. nih.gov Studies in primary hepatocytes show that 9-PAHSA can inhibit basal and glucagon-stimulated glucose production. nih.govdiabetesjournals.org This effect appears to be mediated, at least in part, by the G protein-coupled receptor 43 (GPR43). diabetesjournals.org

Table 2: Effect of 9-PAHSA on Hepatic Glucose Production (EGP) Markers

Model/Parameter Treatment Observed Effect Reference
Chow-fed Mice (in vivo) Acute 9-PAHSA infusion 29% decrease in ambient EGP diabetesjournals.org
Primary Murine Hepatocytes 40µM 9-PAHSA ~23% reduction in basal EGP diabetesjournals.org
Chow-fed Mice (in vivo) Acute 9-PAHSA infusion 66% reduction in G6pc1 mRNA expression nih.gov

In adipocytes, 9-PAHSA has been shown to enhance insulin-stimulated glucose uptake. nih.gov This action is mediated through the G-protein coupled receptor, GPR120. nih.govmdpi.com Studies using 3T3-L1 adipocytes demonstrate that while 9-PAHSA does not affect glucose transport under basal (non-insulin-stimulated) conditions, it significantly potentiates glucose uptake in the presence of submaximal insulin concentrations. nih.gov This suggests that 9-PAHSA improves the sensitivity of fat cells to insulin. nih.govnih.gov

Table 3: Potentiation of Insulin-Stimulated Glucose Transport in 3T3-L1 Adipocytes by 9-PAHSA

Compound Effect on Basal Glucose Transport Potentiation of Insulin-Stimulated Glucose Transport Reference

Regulation of Inflammatory Processes and Immune Responses

Beyond its metabolic roles, 9-PAHSA exhibits significant anti-inflammatory properties. frontiersin.orgcaymanchem.com Reduced levels of PAHSAs in insulin-resistant states could contribute to the low-grade inflammation characteristic of these conditions. nih.gov

Chronic inflammation in adipose tissue is a key factor in the development of systemic insulin resistance. mdpi.com Research has shown that 9-PAHSA can reduce adipose tissue inflammation in diet-induced obese mice. nih.govcam.ac.uk One mechanism for this is the reduction in the percentage of pro-inflammatory macrophages within the adipose tissue. nih.gov For instance, administration of 9-PAHSA in high-fat diet-fed mice normalized the percentage of adipose tissue macrophages expressing TNFα and reduced those expressing IL-1β. nih.gov This demonstrates an in vivo anti-inflammatory effect that could contribute to its insulin-sensitizing actions. nih.govhapres.com

9-PAHSA can directly modulate the innate immune system by altering the production of inflammatory signaling molecules. frontiersin.org In vitro studies have shown that 9-PAHSA inhibits the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines such as IL-12, IL-1β, and TNFα from immune cells. nih.gov Furthermore, 9-PAHSA can reduce the secretion of certain chemokines, including CXCL10 (IP-10), MCP-1, and MIP-1β. frontiersin.org This effect may be linked to its ability to act as an antagonist on specific chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, thereby potentially attenuating the movement of immune cells to sites of inflammation. frontiersin.org

Table 4: Effects of 9-PAHSA on LPS-Induced Cytokine and Chemokine Secretion

Cytokine/Chemokine Model System Observed Effect Reference
IL-12 Dendritic Cells Secretion completely blocked nih.gov
IL-1β Dendritic Cells Substantially reduced nih.gov
TNFα Dendritic Cells Substantially reduced nih.gov
CXCL10 (IP-10) Human Cellular Model Up to 3.7-fold reduction in secretion frontiersin.org
MCP-1 Human Cellular Model Secretion reduced frontiersin.org

Table 5: Table of Compounds

Compound Name Abbreviation
9-Palmitic acid-hydroxy-stearic acid-d4 9-PAHSA-d4
9-Palmitic acid-hydroxy-stearic acid 9-PAHSA
Interleukin-1 beta IL-1β
Interleukin-12 IL-12
Tumor necrosis factor alpha TNFα
C-X-C motif chemokine 10 CXCL10 / IP-10
Monocyte chemoattractant protein-1 MCP-1
Macrophage inflammatory protein-1 beta MIP-1β
C-C chemokine receptor type 6 CCR6
C-C chemokine receptor type 7 CCR7
C-X-C chemokine receptor type 4 CXCR4
C-X-C chemokine receptor type 5 CXCR5
Lipopolysaccharide LPS
Glucose-6-phosphatase catalytic subunit 1 G6pc1

Effects on Immune Cell Activation and Infiltration

Research has demonstrated that 9-PAHSA can modulate the activation and infiltration of various immune cells. In studies of autoimmune diabetes in nonobese diabetic (NOD) mice, administration of 9-PAHSA has been shown to reduce the infiltration of T and B cells in the pancreas. nih.gov Furthermore, it has been observed to decrease the activation of CD4+ and CD8+ T cells while promoting the activation of regulatory T cells (Tregs). nih.gov

In other models, 9-PAHSA has been found to inhibit the lipopolysaccharide (LPS)-induced activation of dendritic cells and macrophages. nih.gov Specifically, it can attenuate the expression of co-stimulatory molecules and the production of pro-inflammatory cytokines. researchgate.net The ability to accurately quantify the levels of 9-PAHSA in these studies, using this compound as an internal standard, is crucial for understanding its dose-dependent effects on immune cell function.

One study demonstrated that 9-PAHSA can reduce the migration of human CD4+ T-cells induced by the chemokine CCL19. researchgate.net At a concentration of 10 µM, 9-PAHSA significantly decreased the number of migrating cells by 27%. researchgate.net

Table 1: Effects of 9-PAHSA on Immune Cell Populations
Immune Cell TypeEffect of 9-PAHSAResearch Model
CD4+ and CD8+ T cellsReduced activation and infiltrationPancreata of NOD mice
Regulatory T cells (Tregs)Increased activationPancreata of NOD mice
Dendritic CellsInhibited LPS-induced activationIn vitro models
MacrophagesReduced adipose tissue inflammationHigh-fat diet-fed obese mice
Human CD4+ T-cellsReduced CCL19-induced migrationIn vitro migration assay

Hepatocellular Function and Steatosis Research Utilizing this compound for Quantification

The role of 9-PAHSA in liver health, particularly in the context of nonalcoholic fatty liver disease (NAFLD) and steatosis, is an emerging area of research. The precise measurement of 9-PAHSA levels in hepatocytes and liver tissue, facilitated by the use of this compound, is essential for elucidating its mechanisms of action.

Impact on Mitochondrial Function in Hepatocytes

Studies have shown that 9-PAHSA can protect hepatocytes from lipotoxicity by preserving mitochondrial function. nih.govnih.gov In in vitro models of steatosis, pretreatment with 9-PAHSA has been found to prevent mitochondrial dysfunction in HepG2 cells exposed to high concentrations of oleic acid. nih.govnih.gov This protective effect is crucial as mitochondrial dysfunction is a key factor in the progression of NAFLD.

Role in Hepatocyte Viability under Steatotic Conditions

9-PAHSA has been demonstrated to improve the viability of steatotic hepatocytes. nih.govnih.gov In primary murine hepatocytes and HepG2 cells where steatosis was induced with oleic acid, treatment with 9-PAHSA led to a significant increase in cell viability. nih.govnih.gov For instance, in HepG2 cells treated with 500 µM oleic acid, 20 µM of 9-PAHSA resulted in a 50% increase in viability compared to controls. nih.gov This suggests a therapeutic potential for 9-PAHSA in mitigating the cellular damage associated with fatty liver conditions.

Table 2: Effects of 9-PAHSA on Steatotic Hepatocytes
ParameterEffect of 9-PAHSA TreatmentCell Model
Mitochondrial FunctionPrevented dysfunction in the presence of high lipid concentrationsHepG2 cells
Cell ViabilityIncreased viability in a dose-dependent mannerPrimary Murine Hepatocytes and HepG2 cells
Intracellular Lipid AccumulationReduced lipid accumulationHepG2 cells

Cardiovascular Research Implications Reliant on this compound

In the field of cardiovascular research, this compound has been explicitly used as an internal standard to investigate the effects of 9-PAHSA on complications associated with diabetes. nih.govfrontiersin.org

Effects on Myocardial Hypertrophy

A study in a diabetic mouse model (db/db mice) found that administration of 9-PAHSA attenuated myocardial hypertrophy. nih.govfrontiersin.org Echocardiographic analysis revealed that 9-PAHSA treatment led to a significant decrease in the left ventricular posterior wall depth at end-diastole and end-systole, indicating a reversal of the hypertrophic phenotype. mdpi.com The accurate quantification of 9-PAHSA in the serum of these animals, using this compound, was fundamental to correlating the compound's levels with its cardioprotective effects. frontiersin.org

Influence on Vascular Calcification

The same study also demonstrated that 9-PAHSA can ameliorate vascular calcification in diabetic mice. nih.govfrontiersin.org Ultrasound and histological analysis of the carotid arteries showed a notable reduction in calcification in the 9-PAHSA-treated group compared to the untreated diabetic mice. nih.gov This finding suggests that 9-PAHSA may play a role in preventing the hardening of arteries, a common and serious complication of diabetes and other metabolic diseases. The use of this compound as an internal standard was crucial for the precise measurement of 9-PAHSA levels in the study that established these findings. frontiersin.org

Table 3: Cardiovascular Effects of 9-PAHSA in a Diabetic Mouse Model
Cardiovascular ParameterEffect of 9-PAHSA Administration
Myocardial HypertrophyAttenuated
Vascular CalcificationAmeliorated

Neuroprotective Investigations

Recent studies have highlighted the potential of S-9-PAHSA in protecting neuronal cells. This neuroprotective capacity is linked to its ability to modulate critical cellular processes that are often dysregulated in neurodegenerative conditions. Investigations in animal models of type 2 diabetes and Alzheimer's disease have shown that S-9-PAHSA can mitigate neuronal damage and improve cognitive function. nih.govnih.gov

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, and its proper functioning is vital for neuronal health. Dysfunctional autophagy is implicated in the pathogenesis of several neurodegenerative diseases. Research suggests that 9-PAHSA can enhance autophagic flux, which is the complete process of autophagy from initiation to the degradation of cargo in lysosomes. frontiersin.org

In a study involving a mouse model of Alzheimer's disease (5xFAD mice), treatment with S-9-PAHSA was found to improve mitochondrial homeostasis and autophagy. nih.gov This enhancement of mitochondrial autophagy, or mitophagy, is crucial for clearing dysfunctional mitochondria, which can otherwise contribute to neuronal cell death. nih.gov Another study in diabetic mice demonstrated that S-9-PAHSA reversed the upregulation of p62 and the downregulation of beclin 1, key proteins that regulate autophagy. researchgate.net The modulation of these proteins indicates a restoration of autophagic flux, which is often impaired in diabetic conditions. frontiersin.orgresearchgate.net

Table 1: Impact of S-9-PAHSA on Autophagy-Related Proteins in the Cerebral Cortex of Diabetic Mice
ProteinEffect of Diabetic ConditionEffect of S-9-PAHSA Treatment
p62Significantly Up-regulatedSignificantly Decreased
beclin 1Down-regulatedSlightly Increased

Data synthesized from research findings on the effects of S-9-PAHSA on autophagy in diabetic mice. researchgate.net

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neuronal damage in various neurological disorders. S-9-PAHSA has been shown to exert neuroprotective effects by suppressing oxidative stress in neuronal cells. nih.govnih.gov

In a mouse model of type 2 diabetes, S-9-PAHSA treatment suppressed oxidative stress in the cortex. nih.govnih.gov Further in vitro studies using PC12 cells, a common model for neuronal cells, demonstrated that S-9-PAHSA could protect these cells from oxidative stress induced by high glucose and high-fat conditions. doaj.org The protective mechanism involves the modulation of carbonic anhydrase III (CAIII), which in turn influences pathways related to oxidative stress and apoptosis. doaj.orgfrontiersin.org S-9-PAHSA treatment was found to mitigate the decrease in antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) under hyperglycemic and hyperlipidemic conditions. frontiersin.org It also helped in maintaining the mitochondrial membrane potential and reducing mitochondrial ROS. doaj.org

Table 2: Effect of S-9-PAHSA on Oxidative Stress Markers in PC12 Cells under High Glucose and High Fat Conditions
MarkerEffect of High Glucose/High FatEffect of S-9-PAHSA Treatment
Superoxide Dismutase (SOD)DecreasedMitigated Decrease
Catalase (CAT)DecreasedMitigated Decrease
Glutathione Peroxidase (GSH-Px)DecreasedMitigated Decrease
Mitochondrial Reactive Oxygen Species (ROS)IncreasedReduced

This table summarizes the observed effects of S-9-PAHSA on key markers of oxidative stress in a neuronal cell line model. doaj.orgfrontiersin.org

Molecular Mechanisms and Cellular Pathways Mediated by 9 Pahsa

Interaction with G-Protein Coupled Receptors (GPCRs)

9-PAHSA interacts with several GPCRs, influencing diverse cellular responses.

GPR40 (Free Fatty Acid Receptor 1) Signaling Modalities

9-PAHSA has been reported as an agonist of GPR40 (FFAR1). frontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov Studies using a G protein-dependent endpoint, such as a calcium flux assay, have confirmed 9-PAHSA agonism at GPR40. frontiersin.org However, research using a β-arrestin recruitment assay indicated that 9-PAHSA failed to elicit agonistic or antagonistic responses at GPR40 in that specific assay format. frontiersin.org This suggests that 9-PAHSA may act as a selective, rather than full, agonist for GPR40, increasing Ca²⁺ flux but not affecting intracellular cAMP levels. nih.gov The activation of GPR40 by PAHSAs, including 9-PAHSA, plays a role in their beneficial effects on insulin (B600854) secretion and glucose homeostasis. nih.govnih.govcam.ac.uk Blocking GPR40 has been shown to reverse improvements in glucose tolerance and insulin sensitivity in mice treated with PAHSAs and directly inhibits the augmentation of glucose-stimulated insulin secretion (GSIS) in human islets. nih.govnih.govcam.ac.uk

GPR120 (Free Fatty Acid Receptor 4) Involvement

9-PAHSA is also recognized as a ligand and agonist for GPR120 (FFAR4). frontiersin.orgmdpi.comnih.govfrontiersin.orgaginganddisease.org Activation of GPR120 by 9-PAHSA has been linked to enhanced glucose uptake and anti-inflammatory effects. nih.govaginganddisease.org In adipocytes, 9-PAHSA augmented insulin-stimulated glucose uptake through GPR120. mdpi.com Furthermore, 9-PAHSA can induce the browning of white adipocytes, a process mediated through activating GPR120 and inhibiting the LPS/NF-κB pathway. nih.gov While 9-PAHSA exhibits agonism at GPR120, some studies indicate that its potency and maximal effect can be weaker compared to previously published data, suggesting that mechanisms beyond GPR120 activation also contribute to its effects. frontiersin.org

Antagonistic Activity on Chemokine Receptors (CCR6, CCR7, CXCR4, CXCR5)

Beyond metabolic receptors, 9-PAHSA has been found to display antagonistic activity on a specific subset of chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5. frontiersin.orgresearchgate.netfigshare.com This antagonistic activity was observed in a broad screen of GPCRs with IC₅₀ values in the micromolar range. frontiersin.orgresearchgate.netfigshare.com This interaction with chemokine receptors may contribute to the anti-inflammatory potential of 9-PAHSA, although further studies are needed to fully elucidate the intricacies and in vivo relevance of these interactions. frontiersin.orgresearchgate.net Research suggests that CXCR4 can form heteromers with other chemokine receptors like CCR7, which can affect signaling. biorxiv.org

Here is a summary of 9-PAHSA's interactions with GPCRs:

Receptor TypeReceptor Name (Gene Name)9-PAHSA ActivityNotes
Free Fatty Acid GPCRGPR40 (FFAR1)AgonistIncreases Ca²⁺ flux; selective agonist; involved in insulin secretion. frontiersin.orgnih.govnih.govcam.ac.uk
Free Fatty Acid GPCRGPR120 (FFAR4)AgonistInvolved in glucose uptake, anti-inflammatory effects, and adipocyte browning. mdpi.comnih.govaginganddisease.org
Chemokine ReceptorCCR6AntagonistObserved in GPCR screening. frontiersin.orgresearchgate.netfigshare.com
Chemokine ReceptorCCR7AntagonistObserved in GPCR screening. frontiersin.orgresearchgate.netfigshare.com
Chemokine ReceptorCXCR4AntagonistObserved in GPCR screening. frontiersin.orgresearchgate.netfigshare.com
Chemokine ReceptorCXCR5AntagonistObserved in GPCR screening. frontiersin.orgresearchgate.netfigshare.com

Intracellular Signaling Cascades

9-PAHSA influences several intracellular signaling pathways, contributing to its biological effects.

Modulation of ER Stress Pathways

PAHSAs, including 9-PAHSA, have been shown to attenuate endoplasmic reticulum (ER) stress. researchgate.netnih.govmdpi.comresearchgate.netnih.gov ER stress is implicated in various pathological conditions, including diabetes and associated β cell dysfunction. researchgate.netnih.govnih.govacs.org Studies have demonstrated that PAHSA treatment lowers ER stress markers, such as XBP-1 and CHOP, in diabetic mice. researchgate.netnih.gov Furthermore, 9-PAHSA treatment reduced thapsigargin-induced PARP cleavage, an indicator of apoptosis triggered by ER stress, in isolated human islets. researchgate.netnih.gov This suggests that 9-PAHSA's protective effects on β cell survival may be mediated, at least in part, by attenuating ER stress. researchgate.netnih.gov

Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling (e.g., ERK1/2, JNK1/2)

9-PAHSA has been shown to influence MAPK signaling pathways, particularly the ERK1/2 and JNK1/2 cascades. researchgate.netnih.govresearchgate.net MAPK pathways are involved in diverse cellular processes, including proliferation, differentiation, and stress responses. mdpi.comemjreviews.com Cytokine-induced ER stress can activate MAPKs like JNK1/2 and ERK1/2, leading to apoptotic cell death. researchgate.netnih.gov Research indicates that 9-PAHSA can attenuate the activation (phosphorylation) of JNK1/2 and ERK1/2 induced by stressors like thapsigargin (B1683126) or high glucose in pancreatic β cells. researchgate.netnih.gov This attenuation of MAPK signaling appears to contribute to the protective effects of 9-PAHSA against cytokine-induced β cell death. researchgate.netnih.gov While some studies suggested this might be mediated by GLP-1R and not GPR40, the precise link between GPR40/GPR120 activation and the modulation of ER stress and MAPK pathways by 9-PAHSA requires further investigation. researchgate.netnih.gov

Here is a summary of 9-PAHSA's influence on intracellular signaling:

Pathway NameKey Mediators/Markers Affected by 9-PAHSAObserved Effect of 9-PAHSAContext
Endoplasmic Reticulum (ER) StressXBP-1, CHOP, PARP cleavageAttenuation/ReductionProtection against β cell death in diabetic models. researchgate.netnih.govmdpi.comresearchgate.netnih.gov
MAPK SignalingERK1/2 phosphorylation, JNK1/2 phosphorylationAttenuationProtection against cytokine-induced β cell death. researchgate.netnih.govresearchgate.net

Regulation of Autophagic Flux (e.g., m-TOR-ULK1 pathway, LC3II/I, p62, Beclin1)

Research suggests that 9-PAHSA may play a role in regulating autophagic flux. One study indicated that 9-PAHSA improved cardiovascular complications in a mouse model by promoting autophagic flux and reducing myocardial hypertrophy. medchemexpress.com Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, crucial for cellular homeostasis. Key proteins involved in the regulation of autophagy include the m-TOR-ULK1 pathway, LC3II/I ratio (a marker of autophagosome formation), p62 (which is degraded during autophagy), and Beclin1 (involved in the initiation of autophagosome formation). While the direct, detailed impact of 9-PAHSA on each specific component of the m-TOR-ULK1 pathway, LC3II/I, p62, and Beclin1 is an area of ongoing research, the observed promotion of autophagic flux suggests interaction with these regulatory elements.

Activation of PI3K/AKT Signaling

The PI3K/AKT signaling pathway is a critical mediator of various cellular processes, including cell growth, survival, and metabolism. While some studies investigate the inhibition of the PI3K/AKT pathway in the context of disease (e.g., cancer) wikipedia.orgvulcanchem.com, research on PAHSAs suggests a potential interplay with this pathway in metabolic contexts. Although direct evidence detailing 9-PAHSA's activation of the entire PI3K/AKT cascade across various cell types is still being elucidated, the known roles of PAHSAs in glucose metabolism and insulin sensitivity imply potential downstream effects involving components of this pathway.

Impact on NF-kB-Mediated Inflammation

PAHSAs, including 9-PAHSA, are recognized for their anti-inflammatory effects. nih.govdiabetesjournals.org Nuclear Factor-kappa B (NF-kB) is a key transcription factor that plays a central role in regulating inflammatory responses. Studies have shown that 9-PAHSA can inhibit lipopolysaccharide (LPS)-induced NF-kB activation and inflammatory cytokine secretion in adipocytes. nih.gov This anti-inflammatory effect of 9-PAHSA was shown to be attenuated by GPR120 knockdown, suggesting that 9-PAHSA mediates this effect, at least in part, through activating G-protein-coupled receptor 120 (GPR120). nih.gov Another study focusing on 5-PAHSA, another PAHSA isomer, found that high glucose concentrations impaired its anti-inflammatory effects by promoting NF-kB-mediated inflammation. nih.govfrontiersin.orgresearchgate.net Under normal glucose conditions, 5-PAHSA treatment inhibited inflammation by downregulating the phosphorylation of IκBα and NF-κB, preventing IκBα degradation and subsequent NF-κB activation, leading to decreased secretion of inflammatory markers like MCP1 and IL-6. frontiersin.org

Enzymatic Regulation and Metabolic Intermediates

The levels and activity of PAHSAs are subject to enzymatic regulation, influencing their metabolic fate and biological functions.

Enzymatic Regulation and Metabolic Intermediates

Role of Adipose Triglyceride Lipase (B570770) (ATGL)

Adipose Triglyceride Lipase (ATGL) is a key enzyme involved in the hydrolysis of triglycerides in adipose tissue. Research indicates that ATGL plays a role in the regulation of PAHSA levels. Studies have shown that impaired lipolysis in global ATGL knockout mice resulted in reduced levels of free PAHSAs. nih.govdiabetesjournals.orgsci-hub.senih.govsigmaaldrich.comresearchgate.net This suggests that ATGL-mediated lipolysis is linked to the release of PAHSAs from a cellular pool, potentially from TAG-bound PAHSAs (TAG-estolides), which can serve as a metabolite reservoir. nih.govdiabetesjournals.orgsci-hub.senih.govsigmaaldrich.comresearchgate.net

Carboxyl Ester Lipase (CEL) in PAHSA Degradation

Carboxyl Ester Lipase (CEL), also known as bile salt-stimulated lipase, is an enzyme that hydrolyzes various lipid substrates, including cholesterol esters and triglycerides. researchgate.net Recent research has identified CEL as a significant hydrolase for FAHFAs, including PAHSAs. researchgate.netbaderc.orgnih.govresearchgate.net Studies have demonstrated that CEL preferentially hydrolyzes PAHSAs, with a stronger preference for isomers where the ester bond is further from the carboxylate group, such as 9-PAHSA compared to 5-PAHSA. researchgate.netnih.gov This enzymatic activity of CEL contributes to the degradation of PAHSAs into their constituent fatty acid and hydroxy fatty acid components. researchgate.net Furthermore, studies have shown that a mutant form of human CEL associated with maturity-onset diabetes of the young type 8 (MODY8) exhibits increased 9-PAHSA hydrolysis activity. researchgate.netnih.gov

Effects on de novo Lipogenesis (DNL) Pathways

De novo lipogenesis (DNL) is the process by which carbohydrates are converted into fatty acids, which are then used for lipid synthesis. PAHSAs have been shown to influence DNL pathways, particularly in adipocytes. Studies using metabolic labeling with isotopes like 2H2O have revealed that 5-PAHSA can stimulate triacylglycerol (TAG)/fatty acid (FA) cycling in white adipose tissue (WAT) by impacting both lipogenesis and lipolysis. nih.govdiabetesjournals.orgsci-hub.senih.govsigmaaldrich.comresearchgate.net Specifically, 5-PAHSA was found to prime adipocytes for glucose metabolism in a manner distinct from insulin, promoting DNL while potentially impeding TAG synthesis. nih.govdiabetesjournals.orgsci-hub.senih.govsigmaaldrich.com This suggests that PAHSAs can modulate the complex interplay between glucose utilization and lipid synthesis in adipose tissue.

Glucose Carbon Channeling and NADPH Production

While extensive research highlights the impact of PAHSAs on glucose metabolism, specific detailed findings on how 9-PAHSA directly influences glucose carbon channeling and NADPH production are less comprehensively documented compared to other PAHSA isomers like 5-PAHSA in the provided search results. Studies on 5-PAHSA have shown its ability to stimulate 13C enrichment within the pentose (B10789219) phosphate (B84403) pathway and glycolysis, channeling glucose carbons towards the Krebs cycle via pyruvate (B1213749) dehydrogenase and pyruvate carboxylase. sci-hub.seresearchgate.net This process can potentially increase NADPH production through mechanisms like malate-pyruvate recycling. sci-hub.seresearchgate.net Given the structural similarities and shared biological roles within the PAHSA family, it is plausible that 9-PAHSA may exert similar effects on glucose carbon flux and NADPH generation, contributing to its metabolic benefits, although direct experimental evidence specifically for 9-PAHSA in these precise pathways was not prominently featured in the search results.

Stereospecificity of Biological Actions (R-9-PAHSA vs. S-9-PAHSA)

The biological activities of 9-PAHSA exhibit stereospecificity, with the R and S enantiomers demonstrating differential effects in various cellular processes. nih.govnih.govresearchgate.net The stereochemistry at the branched carbon significantly influences the interaction of these lipids with receptors or enzymes, leading to distinct biological outcomes. nih.gov

Differential Effects on Glucose Uptake and Insulin Secretion

Studies have revealed notable differences in the capacity of R-9-PAHSA and S-9-PAHSA to modulate glucose uptake and insulin secretion. S-9-PAHSA has been shown to be more potent than R-9-PAHSA in promoting glucose-stimulated insulin secretion (GSIS) in beta-cells and human islets. nih.govnih.gov Furthermore, S-9-PAHSA, but not R-9-PAHSA, was found to potentiate insulin-stimulated glucose uptake in adipocytes in some investigations. nih.govresearchgate.net This suggests a significant advantage of the S-enantiomer in enhancing insulin sensitivity and glucose metabolism. nih.govresearchgate.net The higher affinity of S-9-PAHSA for the GPR40 receptor compared to R-9-PAHSA may underlie its superior activity in stimulating glucose uptake and insulin secretion. nih.govresearchgate.net However, some preliminary data have indicated that R and S 9-PAHSA might be equipotent in glucose uptake and GPR40 activation assays, while showing different hydrolysis rates in liver lysates. escholarship.org

Below is a table summarizing the differential effects of R-9-PAHSA and S-9-PAHSA on glucose uptake and insulin secretion based on certain research findings:

Biological ActionR-9-PAHSA EffectS-9-PAHSA EffectSource Highlights
Glucose-Stimulated Insulin SecretionLess potentPotentPotentiated GSIS in β-cells and human islets. nih.govnih.gov
Insulin-Stimulated Glucose UptakeDid not potentiatePotentiatedPotentiated glucose uptake in adipocytes. nih.govresearchgate.net

Stereoisomer-Specific Anti-Inflammatory Responses

In contrast to their differential effects on glucose metabolism, both R-9-PAHSA and S-9-PAHSA have demonstrated anti-inflammatory effects. nih.govresearchgate.net Both stereoisomers were found to attenuate LPS-induced chemokine and cytokine expression and secretion in immune cells. nih.govresearchgate.net This indicates that while the stereochemistry at the C9 position is crucial for optimal effects on glucose uptake and insulin secretion, both enantiomers retain the ability to exert anti-inflammatory actions.

Impact on Cellular Proliferation and Viability

Research indicates that 9-PAHSA can positively impact cellular proliferation and viability in specific cell types, particularly under conditions of metabolic stress. S-9-PAHSA has been shown to increase cell viability and proliferation in SH-SY5Y cells and reverse the negative effects induced by high glucose and fatty acid stimulation in vitro. researchgate.net Both 5-PAHSA and 9-PAHSA have been reported to increase beta cell viability during inflammatory stress and augment MIN6 cell proliferation. jci.org Furthermore, 9-PAHSA prevents mitochondrial dysfunction and increases the viability of steatotic hepatocytes. nih.gov While both 5- and 9-PAHSA showed a slight reduction in reverse transmigrated cell viability at high concentrations in one study, a stronger, concentration-dependent reduction was observed when tested along with LPS. frontiersin.org In the context of pancreatic islets, 9-PAHSA increased cell proliferation and mass, as well as glucose-stimulated insulin secretion, although the effect was lower compared to 5-PAHSA at similar concentrations. mdpi.com

The compound 9-PAHSA-d4 is a deuterated analogue of 9-PAHSA. caymanchem.combertin-bioreagent.com It is primarily utilized in research as an internal standard for the quantification of 9-PAHSA in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.com This application is crucial for accurately measuring endogenous 9-PAHSA levels in various studies investigating its metabolism, distribution, and biological effects.

Biosynthesis and Metabolism of Pahsas in Experimental Systems

Endogenous Production Pathways

The precise enzymatic machinery responsible for PAHSA biosynthesis is still under investigation, but research has shed light on potential pathways and contributing factors. diabetesjournals.orgdiabetesjournals.org

Origin of Hydroxy Fatty Acid Precursors

Hydroxy fatty acids, which serve as precursors for PAHSAs, can originate through several mechanisms. One proposed pathway links the origin of saturated hydroxy fatty acids to the activity of antioxidant enzymes. researchgate.net Specifically, phospholipid hydroperoxides, generated during lipid peroxidation, might serve as a source of hydroxy fatty acids through the action of enzymes involved in their repair and remodeling. researchgate.netresearchgate.netnih.gov

Proposed Enzymatic Esterification and Hydrolysis Mechanisms

The formation of the ester bond between a fatty acid and a hydroxy fatty acid is a key step in PAHSA biosynthesis. While the specific acyltransferases involved are not definitively identified, it is hypothesized that position-specific acyltransferases expressed in different tissues may be responsible for the formation of various PAHSA regioisomers. researchgate.net Studies using cells supplemented with hydroxy fatty acid precursors have demonstrated the synthesis of FAHFAs, supporting the existence of enzymatic esterification processes. researchgate.net

Conversely, the hydrolysis of PAHSAs, which leads to their degradation, is mediated by enzymes such as carboxyl ester lipase (B570770) (CEL). acs.orgnih.govsci-hub.box Research indicates that this enzymatic hydrolysis can be stereospecific, with CEL selectively cleaving certain stereoisomers of PAHSAs, such as S-9-PAHSA. acs.orgnih.govsci-hub.box Adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) are also suggested to participate in the metabolism of estolides and triacylglycerol estolides, which may affect PAHSA function. researchgate.net

Role of Acyltransferases and Related Enzymes

Although the specific acyltransferases directly responsible for PAHSA synthesis remain largely unknown, their existence is strongly suggested by the tissue-specific distribution of different PAHSA regioisomers. researchgate.net The synthesis of PAHSAs is thought to be linked to de novo lipogenesis, a process that involves various enzymes. diabetesjournals.orgnih.gov

Interplay with Antioxidant Enzymes (e.g., Peroxiredoxin 6)

Studies have indicated a link between PAHSA biosynthesis and the adaptive antioxidant system. The nuclear factor, erythroid 2 like 2 (Nrf2)-mediated antioxidant defense system, including enzymes like Peroxiredoxin 6 (Prdx6), appears to be involved. diabetesjournals.orgresearchgate.netnih.gov Transgenic expression of Nrf2 and deletion of Prdx6 have been shown to affect the levels of 9-PAHSA and 11-PAHSA in experimental models. diabetesjournals.orgresearchgate.netnih.gov Oxidative stress induced by inhibiting glutathione (B108866) synthesis has also been observed to increase PAHSA levels, suggesting the involvement of redox status and reactive oxygen species scavenging in FAHFA biosynthesis. diabetesjournals.orgnih.gov

Regulation of PAHSA Levels in Response to Physiological States

PAHSA levels in tissues and circulation are not static but are regulated in response to changes in physiological states, particularly nutritional status.

Effects of Fasting and High-Fat Feeding on PAHSA Concentrations

Fasting and high-fat feeding have been shown to influence PAHSA concentrations in experimental systems. In some studies, levels of PAHSAs have been reported to decrease in response to refeeding after fasting in certain rat models. diabetesjournals.org Conversely, high-fat feeding can lead to reduced levels of multiple PAHSA isomers in serum and adipose tissue in insulin-resistant mice and humans. nih.govmdpi.comfrontiersin.org

Research using cold exposure in mice, which promotes de novo lipogenesis in white adipose tissue, has shown elevated levels of both 5-PAHSA and 9-PAHSA. diabetesjournals.orgnih.govnih.gov This suggests a link between de novo lipogenesis and PAHSA production. diabetesjournals.orgnih.gov

Studies investigating the effects of high-fat diets have sometimes yielded conflicting results regarding PAHSA levels and their effects, potentially due to methodological differences, including the type of high-fat diet and the vehicle used for administration in intervention studies. nih.govmdpi.com

Data from experimental models illustrate the impact of nutritional state on PAHSA levels:

Experimental ConditionTissue/FluidObserved Effect on PAHSA LevelsReference
Refeeding after fasting (SHR rats)White Adipose TissueDecreased diabetesjournals.org
Cold Exposure (Mice)White Adipose TissueElevated (5-PAHSA, 9-PAHSA) diabetesjournals.orgnih.govnih.gov
High-Fat Diet (Insulin Resistant Mice/Humans)Serum, Adipose TissueReduced nih.govmdpi.comfrontiersin.org

Note: This table summarizes findings from different studies and models; direct comparisons between conditions should be made with caution.

Influence of Genetic Models (e.g., GLUT4 overexpression)

Genetic models have been instrumental in identifying factors that regulate PAHSA levels. Studies using transgenic mice that overexpress the glucose transporter type 4 (GLUT4) specifically in adipocytes (AG4OX mice) have demonstrated a notable increase in the levels of FAHFAs, including PAHSAs, in adipose tissue and serum. caymanchem.comdiabetesjournals.orgahajournals.orgresearchgate.netnih.gov This genetic manipulation, which enhances glucose uptake into adipocytes, was pivotal in the initial discovery and characterization of the FAHFA lipid class. ahajournals.orgacs.orgnih.govnih.govbaderc.orgsci-hub.box The elevated PAHSA levels observed in AG4OX mice are associated with improved glucose tolerance and enhanced insulin (B600854) sensitivity, highlighting a link between adipocyte glucose metabolism and PAHSA abundance. diabetesjournals.orgahajournals.orgresearchgate.netnih.gov Further research in these models has indicated that the lipogenic transcription factor Carbohydrate-response element-binding protein (ChREBP) plays a role in the substantial increase in PAHSAs seen with GLUT4 overexpression in adipocytes. diabetesjournals.org These findings suggest that genetic factors influencing glucose transport and lipogenesis in adipose tissue can significantly impact systemic PAHSA levels.

Degradation and Catabolism of PAHSAs

PAHSA levels in biological systems are dynamically regulated, influenced by processes of synthesis, degradation, and potential incorporation into other lipid species. diabetesjournals.org While the biosynthesis pathways are still under investigation, enzymatic degradation is recognized as a key mechanism controlling PAHSA concentrations. acs.orgnih.govnih.govbaderc.orgsci-hub.box The complete details of PAHSA catabolism remain an area of ongoing research. pnas.org

Hydrolytic Enzymes Involved in PAHSA Breakdown

The breakdown of PAHSAs involves hydrolytic enzymes that cleave the ester bond linking the palmitic acid and hydroxystearic acid moieties. Carboxyl ester lipase (CEL) has been identified as an enzyme capable of degrading PAHSAs. acs.orgnih.govnih.govbaderc.orgsci-hub.box CEL, known for its role in the digestion of dietary lipids, has shown activity towards FAHFAs, including 9-PAHSA. nih.gov Other lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), are central to triglyceride catabolism and have been implicated in the metabolism of lipids containing FAHFAs, although their precise roles in directly hydrolyzing PAHSAs versus remodeling lipids containing them are still being delineated. pnas.org

Stereospecificity of Degradation Pathways

Research has revealed that the enzymatic degradation of PAHSAs exhibits stereospecificity. Studies focusing on 9-PAHSA, which exists as R- and S-stereoisomers due to the chiral center at the hydroxyl position of hydroxystearic acid, have shown that hydrolytic enzymes can preferentially act on one stereoisomer over the other. acs.orgnih.govnih.govbaderc.orgsci-hub.box Specifically, carboxyl ester lipase (CEL) has been demonstrated to selectively hydrolyze the S-stereoisomer of 9-PAHSA. acs.orgnih.govnih.govbaderc.orgsci-hub.box This stereospecific degradation contributes to the observed endogenous predominance of R-9-PAHSA in tissues like adipose tissue from AG4OX mice. acs.orgnih.govnih.govbaderc.orgsci-hub.box The stereospecificity of both biosynthetic and degradative enzymes is crucial in determining the physiological balance of PAHSA stereoisomers, which may have distinct biological activities. salk.eduacs.orgnih.govnih.govbaderc.orgsci-hub.box

Table 1: Enzymes Involved in PAHSA Metabolism and Degradation Stereospecificity

EnzymeRole in PAHSA MetabolismStereospecificity Note
Carboxyl Ester Lipase (CEL)Involved in PAHSA degradation (hydrolysis)Selectively hydrolyzes S-9-PAHSA. acs.orgnih.govnih.govbaderc.orgsci-hub.box
Adipose Triglyceride Lipase (ATGL)Metabolizes lipids containing FAHFAs; role in PAHSA formation/remodeling and hydrolysis. salk.edupnas.orgStereospecificity regarding PAHSAs not explicitly detailed in provided sources.
Hormone-Sensitive Lipase (HSL)Involved in triglyceride catabolism; metabolizes lipids containing FAHFAs. pnas.orgStereospecificity regarding PAHSAs not explicitly detailed in provided sources.

Advanced Analytical Methodologies for 9 Pahsa D4 in Research

Application of 9-PAHSA-d4 as a Stable Isotope Internal Standard

The incorporation of stable isotope-labeled internal standards is a cornerstone of quantitative analysis in lipidomics and metabolomics. nih.govmpg.de By introducing a precisely known quantity of a labeled analog like this compound into a biological sample at the initial stages of processing, researchers can effectively compensate for potential variations and losses that may occur throughout the analytical workflow. These variations can arise from sample handling, extraction efficiency, matrix effects during ionization in mass spectrometry, and fluctuations in instrument performance. The ratio of the native analyte (9-PAHSA) to the added internal standard (this compound) remains constant throughout the sample preparation and analysis, allowing for accurate normalization and quantification of the endogenous compound.

Quantitative Analysis in Lipidomics and Metabolomics Studies

This compound serves as a critical tool for the accurate quantification of endogenous 9-PAHSA in a variety of biological samples, including serum, plasma, and different tissue types. bertin-bioreagent.comcaymanchem.comresearchgate.net In targeted lipidomics and metabolomics studies, which often employ highly sensitive mass spectrometry techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are indispensable for achieving reliable quantitative data on specific metabolites or lipid species. nih.govresearchgate.net The use of this compound enables researchers to precisely determine the concentration of 9-PAHSA in research samples, which is crucial for investigating its physiological concentrations and how these levels may be altered in different disease states or following interventions. Studies have successfully measured 9-PAHSA levels in various rat tissues (white adipose tissue, lung, kidney, thymus, liver, and heart) and human serum, highlighting the applicability of methods that would benefit from an internal standard like this compound for accurate quantification. researchgate.net

Tracing Metabolic Flux and Turnover Rates

Stable isotope-labeled compounds are also valuable for investigating metabolic pathways and determining the turnover rates of specific molecules within biological systems. nih.govmdpi.com While the primary application of this compound discussed in the search results is quantitative analysis, stable isotope-labeled lipids in general are utilized in metabolic flux studies. By introducing a biological system to a precursor molecule labeled with a stable isotope and monitoring the incorporation of this label into downstream metabolites over time, researchers can gain insights into the dynamics of metabolic pathways and the rates at which molecules are synthesized or degraded. Although specific research detailing the use of this compound for metabolic flux analysis was not a central theme in the search results, the broader principle of employing stable isotopes for this purpose in lipid metabolism research is well-established. nih.govmdpi.com

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are foundational steps in the analysis of lipids like FAHFAs from complex biological matrices. These procedures are designed to isolate and concentrate the analytes of interest while simultaneously minimizing or removing interfering substances that could compromise the accuracy and sensitivity of subsequent mass spectrometry analysis. mdpi.comhpst.cz

Liquid-Liquid Extraction Methodologies for Biological Matrices (e.g., serum, tissues)

Liquid-liquid extraction (LLE) is a widely used technique for the initial extraction of lipids from biological samples such as serum, plasma, and tissues. mdpi.com This method relies on the differential solubility of analytes in two immiscible liquid phases to achieve separation. Modified Bligh and Dyer methods, which typically utilize solvent mixtures like chloroform (B151607) and methanol (B129727), are commonly employed for efficient lipid extraction from biological matrices. nih.gov The addition of the internal standard, such as this compound, is typically performed at the very beginning of the LLE process to ensure that it undergoes the same extraction efficiencies as the endogenous analyte, thereby allowing for accurate correction during quantification. nih.gov

Solid Phase Extraction (SPE) for Lipid Enrichment and Cleanup

Solid phase extraction (SPE) is a powerful technique used for further cleanup and enrichment of lipid extracts obtained from biological samples. mdpi.comresearchgate.netlabmanager.com SPE utilizes a solid stationary phase to selectively retain or elute analytes based on their chemical properties, helping to remove unwanted matrix components such as abundant phospholipids (B1166683) and neutral lipids that can interfere with the analysis of lower-abundance lipids like FAHFAs. hpst.czbiorxiv.orgbiorxiv.org Various SPE sorbents, including those functionalized with titanium and zirconium dioxide or strong anion exchange (SAX) functionalities, have been successfully applied to fractionate and enrich FAHFAs from complex biological extracts. researchgate.netbiorxiv.orgbiorxiv.org This targeted enrichment step is crucial for improving the sensitivity of FAHFA analysis by reducing background noise and concentrating the analytes of interest. biorxiv.org

Derivatization Strategies for Enhanced Detection (e.g., DMED)

Derivatization is a chemical modification step often employed to improve the analytical properties of compounds, particularly their ionization efficiency and fragmentation behavior in mass spectrometry. mdpi.comresearchgate.net For FAHFAs, which may exhibit poor ionization in negative mode electrospray ionization mass spectrometry (ESI-MS), derivatization can significantly enhance detection sensitivity. mdpi.comresearchgate.net A common and effective derivatization strategy for FAHFAs involves the use of 2-dimethylaminoethylamine (DMED). mdpi.combiorxiv.orgresearchgate.net The reaction between DMED and the carboxylic acid group of FAHFAs forms a stable amide linkage, introducing a tertiary amine group that is readily protonated, leading to significantly improved ionization efficiency in positive ESI-MS mode. mdpi.comresearchgate.net The use of a deuterated analog, such as d4-DMED, in conjunction with unlabeled DMED can be employed for relative quantification studies. mdpi.combiorxiv.orgresearchgate.net This derivatization approach has been demonstrated to substantially increase the detection sensitivities of various FAHFAs. researchgate.netmdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
9-PAHSA72190300 lipidmaps.org
Palmitic acid985
9-hydroxystearic acid111777
2-dimethylaminoethylamine10973
This compoundN/A

Note: While PubChem provides CIDs for many compounds, specific CIDs for all isotopically labeled variants like this compound may not be individually listed. The CAS number 2704278-85-1 is associated with this compound. caymanchem.com The PubChem CID for 9-PAHSA refers to the non-deuterated form. lipidmaps.org

Illustrative Data on DMED Derivatization Impact on FAHFA Detection

Research has shown that DMED derivatization can significantly improve the detection sensitivity of FAHFAs in mass spectrometry. The following table presents illustrative data based on reported findings regarding the effect of DMED labeling on the limits of detection (LODs) for FAHFAs. researchgate.netmdpi.com

Analyte TypeDerivatization MethodReported LOD Range (pg)
FAHFAsUnderivatizedHigher (less sensitive)
FAHFAsDMED Derivatization0.01 - 0.14 researchgate.netmdpi.com

This table highlights the substantial improvement in detection limits observed when FAHFAs are derivatized with DMED prior to LC-MS analysis, as reported in the literature. researchgate.netmdpi.com The fold increase in sensitivity upon DMED labeling has been reported to range from 7 to 72 times.

Chromatographic Separation Methods for Isomer Analysis

Chromatographic separation is a fundamental step in the analysis of PAHSAs and their deuterated counterparts like this compound, particularly for resolving the various structural isomers that possess similar chemical formulas but differ in the position of the ester bond or stereochemistry nih.govmdpi.com. Effective chromatographic methods are essential because mass spectrometry alone may not provide sufficient differentiation between closely related isomers nih.govshimadzu.com.

High-Performance Liquid Chromatography (HPLC) Systems

HPLC is a widely employed technique for the analysis of PAHSAs, frequently coupled with mass spectrometry for detection nih.govnih.govnih.govnih.govspringernature.com. Reversed-phase HPLC is a common mode used for the separation of these lipids nih.govnih.gov. Various C18 stationary phases have been successfully utilized, including columns such as Luna C18(2), Acquity UPLC BEH C18, Restek Pinnacle II PAH, Zorbax Eclipse polymeric PAH C18, COSMOSIL Cholester C18, and TSKgel ODS-100Z nih.govacs.orgchromatographyonline.comui.ac.idnih.gov. The selection of the appropriate C18 column, sometimes with a high carbon load, is crucial for optimizing the separation of PAHSA regioisomers researchgate.net.

For the separation of stereoisomers, such as the R- and S-enantiomers of 9-PAHSA, chiral stationary phases are necessary mdpi.comnih.gov. Columns like the Lux 3 μm Cellulose-3 and amylose (B160209) tris(3,5-dimethylphenylcarbamate) have demonstrated the ability to resolve these stereoisomers mdpi.comnih.gov. In one study using a Lux 3 μm Cellulose-3 column, R-9-PAHSA eluted at 20.2 minutes and S-9-PAHSA at 17.4 minutes, providing a separation of 2.8 minutes nih.gov.

Other HPLC approaches include the use of normal-phase LC with NH2 columns, which can separate PAH isomers based on their structural planarity chromatographyonline.com. Capillary columns in LC have also been explored to minimize the consumption of chemical reagents during analysis ui.ac.id. Mixed-mode reversed-phase anion-exchange columns, while discussed in the context of phthalic acid isomers, highlight the potential for separating acidic lipid isomers like PAHSAs based on both hydrophobic and ionic interactions helixchrom.com.

Gas Chromatography (GC) Approaches

GC, often coupled with mass spectrometry, is another valuable technique for the analysis of PAHSAs, including the use of this compound as an internal standard bertin-bioreagent.comcaymanchem.com. GC can be particularly useful for analyzing fractions obtained from HPLC separations, aiding in the identification of positional isomers nih.gov. However, separating PAHSA isomers by GC can be challenging due to their similar physical properties and fragmentation patterns under standard electron ionization conditions shimadzu.com.

Specialized GC columns, such as the SLB-PAHms 50% phenyl stationary phase and the TG-XLBMS column, have been employed for the separation of various polycyclic aromatic hydrocarbons (PAHs) and other semivolatile compounds, demonstrating the importance of stationary phase chemistry in achieving isomer separation by GC chromatographyonline.comthermofisher.com. Temperature programming is a critical parameter in GC for optimizing the elution and separation of components in complex mixtures chromatographyonline.com.

Optimization of Column Chemistries and Mobile Phases for PAHSA Isomers

Significant optimization of chromatographic conditions is required to achieve adequate separation of PAHSA isomers nih.govacs.org. This involves careful selection and modification of both the stationary phase (column chemistry) and the mobile phase composition.

In HPLC, various mobile phase compositions have been reported for PAHSA analysis. For chiral separation of R- and S-9-PAHSA on a Lux 3 μm Cellulose-3 column, an isocratic mobile phase of MeOH/H2O/formic acid (96:4:0.1) was used nih.gov. However, it is noted that formic acid is typically used for positive mode ionization, whereas PAHSA detection by MS usually requires negative mode nih.gov. Reversed-phase separation of PAHs has utilized water/acetonitrile (B52724) gradients, with methanol sometimes providing better sensitivity compared to acetonitrile nih.govchromatographyonline.comui.ac.id. One study investigating DMED/d4-DMED-labeled FAHFAs employed a gradient with mobile phases containing acetonitrile/water with formic acid and IPA/acetonitrile with formic acid nih.gov. For LC-MS/MS analysis of 9-PAHSA using this compound as an internal standard, mobile phases consisting of 5 mM ammonium (B1175870) acetate (B1210297) and methanol with 0.01% ammonium hydroxide (B78521) have been used nih.govfrontiersin.org. Adjusting the water concentration in the mobile phase has been shown to influence retention times and improve separation for some PAHs on a C30 column ui.ac.id.

Interactive Table 1: Examples of HPLC Mobile Phases for PAH/PAHSA Analysis

Column TypeMobile Phase CompositionApplicationReference
Lux 3 μm Cellulose-3MeOH/H₂O/formic acid (96:4:0.1) (Isocratic)Chiral separation of R- and S-9-PAHSA nih.gov
C18 (various)Water/Acetonitrile (Gradient)Reversed-phase separation of PAHs nih.govchromatographyonline.com
C30Acetonitrile/Water (various concentrations)Separation of PAHs ui.ac.id
C185 mM ammonium acetate and MeOH + 0.01% NH₄OHLC-MS/MS of 9-PAHSA with this compound IS nih.govfrontiersin.org
C18ACN/H₂O/formic acid + IPA/ACN/formic acid (Gradient)LC-MS screening of DMED/d4-DMED-labeled FAHFAs nih.gov

In GC, the selection of the stationary phase is paramount for isomer separation chromatographyonline.comthermofisher.com. Temperature programming is also a key optimization parameter chromatographyonline.com. While specific mobile phase (carrier gas) optimization details for PAHSAs by GC were not extensively detailed in the search results, inert gases like helium are typically used.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry, particularly when coupled with chromatography, is indispensable for the identification and quantification of PAHSAs and for utilizing internal standards like this compound nih.govmdpi.comnih.gov. MS provides the sensitivity and selectivity required to detect these lipids, which are often present at low concentrations in biological samples, and to differentiate them based on their mass-to-charge ratio and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS is the predominant technique for the quantitative analysis of PAHSAs nih.govnih.govnih.govmdpi.comnih.govnih.govspringernature.comresearchgate.nettum.de. Negative ionization mode is generally required for efficient detection of PAHSAs by MS nih.govnih.govnih.gov. Multiple Reaction Monitoring (MRM) is the method of choice for targeted quantification, offering high sensitivity and specificity nih.govnih.govmdpi.comspringernature.com.

For PAHSA analysis, the precursor ion with an m/z of 537, corresponding to the deprotonated molecule ([M-H]-), is commonly selected in negative mode nih.govmdpi.com. Upon collision-induced dissociation (CID), this precursor ion yields characteristic product ions. For 9-PAHSA, major product ions observed are at m/z 255, 281, and 299 nih.govmdpi.com. These fragments correspond to palmitic acid (m/z 255), octadecenoic acid (m/z 281 - likely a fragment from the stearic acid portion), and hydroxystearic acid (m/z 299) nih.govmdpi.com.

The m/z 537 → 255 transition (precursor ion to palmitic acid fragment) is typically considered the most reliable for quantification of PAHSAs, although other transitions are often monitored to confirm identity and aid in distinguishing isomers nih.govmdpi.com. The ratios of these different transitions can be isomer-dependent, providing valuable information for identification nih.gov.

Interactive Table 2: Characteristic MS/MS Transitions for PAHSA (m/z 537 precursor ion)

Precursor Ion (m/z)Product Ion (m/z)Tentative AssignmentQuantitative UseReference
537255Palmitic AcidMost reliable nih.govmdpi.com
537281Octadecenoic Acid fragmentQualifier nih.govmdpi.com
537299Hydroxystearic AcidQualifier nih.govmdpi.com

The use of internal standards, such as this compound, is crucial for accurate quantification in LC-MS/MS bertin-bioreagent.comcaymanchem.comnih.govfrontiersin.orgnih.gov. This compound, being a deuterated analog of 9-PAHSA, behaves similarly during sample preparation and chromatography but is distinguishable by its mass in the mass spectrometer. This allows for correction of variations in extraction efficiency, matrix effects, and instrument response. Other labeled standards like 13C-9-PAHSA and d4-12-PAHSA are also utilized nih.govmdpi.com.

Sample preparation techniques like Solid Phase Extraction (SPE) are often integrated into LC-MS/MS workflows for PAHSA analysis to enrich the target lipids and remove interfering substances that could cause ion suppression or enhancement nih.govmdpi.com. An analytical-scale SPE protocol based on hexane (B92381) and ethyl acetate elution on a silica (B1680970) cartridge has been described for enriching FAHFAs nih.govmdpi.com.

Detailed research findings highlight the importance of optimizing LC-MS/MS methods for the accurate quantification of different PAHSA isomers due to their identical chemical formulas nih.gov. MS/MS/MS fragmentation patterns and retention times of synthetic standards are used to identify regioisomers researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocols

GC-MS/MS is also applied for the quantification of PAHSAs, with this compound serving as an internal standard bertin-bioreagent.comcaymanchem.com. GC-MS/MS provides enhanced selectivity compared to single quadrupole GC-MS, which is beneficial when analyzing complex biological matrices thermofisher.com.

Electron Ionization (EI) is a common ionization method in GC-MS chromatographyonline.com. Selected-ion monitoring (SIM) mode can be employed for targeted analysis and isomer determination chromatographyonline.com. However, distinguishing PAH isomers with similar structures based solely on EI-MS/MS can be difficult due to similar fragmentation patterns shimadzu.com. Chemical Ionization (CI)-MS/MS has been explored for resolving such challenges in the analysis of other compound classes like PAHs, suggesting potential applicability for challenging PAHSA isomer separations by GC-MS/MS shimadzu.com.

Protocols for GC-MS/MS analysis of PAHs in complex environmental samples emphasize the need for optimized chromatographic separation to handle compounds with similar fragmentation patterns thermofisher.comcedre.fr. While specific GC-MS/MS fragmentation details for PAHSAs were not as extensively detailed as for LC-MS/MS in the provided search results, the general principles of using characteristic transitions for quantification and qualification apply.

Multiple Reaction Monitoring (MRM) Transition Optimization

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique commonly used for the targeted analysis and quantification of specific compounds within complex samples. For the analysis of 9-PAHSA and its deuterated internal standard this compound, MRM involves monitoring specific precursor-to-product ion transitions. These transitions are carefully selected based on the fragmentation patterns of the compounds.

For the non-deuterated 9-PAHSA, typical MRM transitions in negative ionization mode involve the deprotonated molecule as the precursor ion ([M-H]-) with an m/z of 537, fragmenting into characteristic product ions nih.govuio.no. Key product ions for 9-PAHSA have been identified at m/z 255, 281, and 299 nih.govuio.no. These fragments correspond to specific cleavages within the 9-PAHSA molecule; for instance, m/z 255 is associated with palmitic acid, and m/z 299 with hydroxystearic acid nih.gov.

Since this compound is labeled with four deuterium (B1214612) atoms (d4), its precursor ion will have a mass-to-charge ratio shifted by 4 Da compared to native 9-PAHSA. Thus, the deprotonated precursor ion for this compound is expected at m/z 541 ([M-H]-). The corresponding product ions in MRM transitions for this compound will also be shifted depending on the location of the deuterium labels. Given that this compound is formally 9-[(1-oxohexadecyl)oxy-7,7',8,8'-d4]-octadecanoic acid caymanchem.com, the deuterium atoms are located on the octadecanoic acid portion. Therefore, fragments originating from the deuterated part of the molecule will show a mass shift.

For accurate quantification using this compound as an internal standard, it is essential to optimize the MRM transitions for both the analyte (9-PAHSA) and the internal standard (this compound). This involves selecting the most abundant and specific transitions for each compound to maximize sensitivity and minimize interference from the sample matrix. The primary quantitative transition for 9-PAHSA is often m/z 537 → 255, as this transition typically yields the highest ion count nih.gov. Consequently, a corresponding transition for this compound would be m/z 541 → 255 (if the fragment at 255 originates from the non-deuterated palmitic acid part) or a shifted m/z if the fragment includes the deuterated carbons. Based on the structure and common fragmentation of PAHSAs, the fragment at m/z 255 corresponds to the palmitic acid moiety, which is not deuterated in this compound caymanchem.comnih.gov. Therefore, a key MRM transition for this compound would be m/z 541 → 255. Additional transitions for qualification purposes would involve other fragment ions, with appropriate mass shifts for those containing the deuterated octadecanoic acid portion.

Optimization typically involves empirical determination of fragmentor voltage for the precursor ion and collision energies for the product ions to achieve maximum signal-to-noise ratios for the selected transitions nih.gov.

Here is an example of typical MRM transitions for 9-PAHSA and predicted transitions for this compound based on the literature:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
9-PAHSA537255Quantitative
9-PAHSA537281Qualitative
9-PAHSA537299Qualitative
This compound541255Quantitative
This compound541~285 (281+4)Qualitative
This compound541~303 (299+4)Qualitative

Note: The exact m/z for the shifted qualitative ions of this compound depends on the precise fragmentation pathway and the location of deuterium atoms relative to the cleavage site. The values ~285 and ~303 are indicative of a 4 Da shift on the corresponding 9-PAHSA fragments.

Ionization Modes and Fragmentation Analysis

For the analysis of PAHSAs, including 9-PAHSA, negative ionization mode electrospray ionization (ESI) is commonly employed nih.govresearchgate.netresearchgate.net. In this mode, the carboxylic acid group of the fatty acid moiety readily loses a proton, forming a deprotonated molecule ([M-H]-). This results in a negatively charged ion that can be efficiently transferred into the mass spectrometer.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information about the precursor ion and is essential for developing specific MRM transitions. Upon collision-induced dissociation (CID), the deprotonated 9-PAHSA molecule (m/z 537) undergoes characteristic fragmentation. As mentioned earlier, major fragments observed for 9-PAHSA in negative mode MS/MS include ions at m/z 255, 281, and 299 nih.govuio.no. The fragment at m/z 255 corresponds to the palmitic acid acyl chain, while the fragments at m/z 281 and 299 are related to the hydroxystearic acid portion and subsequent losses nih.gov. The relative abundances of these fragments can be isomer-dependent, which can be useful for distinguishing between different PAHSA isomers nih.gov.

For this compound, the fragmentation pathways are expected to be similar to those of native 9-PAHSA. The key difference lies in the mass-to-charge ratios of the resulting fragment ions. Fragments that contain the deuterated carbons will exhibit a mass shift of 4 Da compared to their non-deuterated counterparts. Fragments originating solely from the palmitic acid portion, which is not deuterated in this compound, will have the same m/z as the corresponding fragments from 9-PAHSA caymanchem.comnih.gov. This predictable mass shift of the internal standard's fragments relative to the analyte's fragments is fundamental to the use of stable isotope dilution mass spectrometry for accurate quantification.

Comparison of Deuterated (d4) and Carbon-13 (13C) Labeled Standards

Both deuterated (²H or D) and Carbon-13 (¹³C) labeled compounds are used as internal standards in mass spectrometry-based quantitative analysis. For FAHFAs like PAHSAs, both types of labeled standards have been employed semanticscholar.org. This compound is a commercially available example of a deuterated standard used for 9-PAHSA quantification caymanchem.combertin-bioreagent.com.

Deuterated standards are often more readily available and less costly than ¹³C-labeled standards caymanchem.com. However, a potential drawback of deuterated standards, particularly those with a high degree of deuteration or deuterium atoms in exchangeable positions, is the possibility of chromatographic retention time shifts compared to the native analyte semanticscholar.orgresearchgate.net. This can occur due to subtle differences in physicochemical properties caused by deuterium substitution, potentially impacting the accuracy of quantification, especially in methods where perfect coelution is assumed to correct for matrix effects or ionization variability researchgate.net. Heavily deuterated PAHSA standards, such as d31-PAHSA, have been observed to show substantial retention time shifts relative to endogenous FAHFAs semanticscholar.org.

In contrast, ¹³C-labeled standards generally exhibit identical chromatographic behavior to their native counterparts because the substitution of ¹²C with ¹³C has a negligible effect on physicochemical properties relevant to chromatography caymanchem.comresearchgate.net. This makes ¹³C standards theoretically superior for applications where precise retention time matching is critical for accurate quantification, such as in methods dealing with complex matrices or isomer separation semanticscholar.orgresearchgate.net. ¹³C⁴-9-PAHSA is an example of a ¹³C-labeled standard that has been used for PAHSA analysis semanticscholar.org.

Despite the potential for retention time shifts with deuterated standards, this compound is widely used and considered effective for quantifying 9-PAHSA when appropriate chromatographic methods are employed that ensure sufficient coelution or when the analytical method accounts for potential minor shifts. The choice between a deuterated and a ¹³C-labeled standard often depends on factors such as availability, cost, the specific analytical method used, and the required level of accuracy. For many LC-MS/MS applications quantifying 9-PAHSA, this compound serves as a reliable internal standard caymanchem.combertin-bioreagent.comcvmh.fr.

Future Research Directions and Open Questions

Elucidation of Undiscovered Receptors and Binding Partners

A key area for future investigation involves the comprehensive identification and characterization of the specific cellular receptors and binding partners through which PAHSAs, including the native 9-PAHSA, exert their biological effects. While studies have implicated G protein-coupled receptors (GPCRs) such as GPR40 and GPR120 in mediating some of the metabolic benefits of PAHSAs, including enhancing insulin (B600854) secretion and potentially influencing glucose uptake, the identity of high-affinity receptors remains elusive. researchgate.netresearchgate.netdiabetesjournals.orgresearchgate.netnih.govhapres.com Recent research has also suggested interactions between 9-PAHSA and certain chemokine receptors (CCR6, CCR7, CXCR4, and CXCR5), potentially contributing to its anti-inflammatory properties, although these interactions appear to be at micromolar concentrations and require further investigation to confirm their physiological relevance in vivo. frontiersin.orgfrontiersin.org Future research utilizing advanced biochemical and cell biological techniques, potentially employing labeled PAHSA analogs like 9-PAHSA-d4 for binding assays and pull-down experiments, is needed to definitively identify the primary receptors and other interacting proteins that mediate the diverse actions of 9-PAHSA in various tissues and cell types. Understanding these interactions at a molecular level is fundamental to deciphering the precise signaling pathways activated by 9-PAHSA.

Detailed Characterization of Biosynthetic and Degradative Enzymes

The precise enzymatic machinery responsible for the in vivo biosynthesis and degradation of PAHSAs, including 9-PAHSA, is another critical area requiring further detailed characterization. While PAHSAs are known to be synthesized in mammalian tissues like adipose tissue and are present in circulation, the specific enzymes catalyzing the esterification of palmitic acid to hydroxy stearic acid at the 9-position have not been definitively identified. diabetesjournals.orgsalk.edu Similarly, while carboxyl ester lipase (B570770) (CEL) has been implicated in the hydrolysis of S-9-PAHSA, a stereoisomer of 9-PAHSA, a complete understanding of the enzymes and pathways involved in PAHSA degradation is lacking. escholarship.orgnottingham.ac.uk Future research should focus on isolating, characterizing, and determining the regulatory mechanisms of the enzymes involved in both the synthesis and breakdown of 9-PAHSA. This could involve genetic approaches, proteomics, and biochemical assays. Elucidating these enzymatic pathways is essential for understanding how endogenous PAHSA levels are regulated and could provide potential targets for modulating PAHSA concentrations for therapeutic benefit.

Investigation of PAHSA Isomer-Specific Biological Roles and Mechanisms

The PAHSA family consists of multiple isomers, differing in the position of the ester linkage between palmitic acid and hydroxy stearic acid (e.g., 5-PAHSA, 9-PAHSA, 10-PAHSA, etc.), as well as potential stereoisomers at the hydroxyl position. Research has already demonstrated that different PAHSA isomers can exhibit distinct biological activities and potencies. For instance, S-9-PAHSA and R-9-PAHSA, the two stereoisomers of 9-PAHSA, have shown differential effects on glucose-stimulated insulin secretion and glucose uptake, while both exhibit anti-inflammatory properties. researchgate.netresearchgate.netsalk.edu Furthermore, comparisons between 5-PAHSA and 9-PAHSA have revealed differences in their effects on inflammation and potential neuroprotective roles. frontiersin.orgresearchgate.netmdpi.com Future research needs to systematically investigate the specific biological roles and underlying mechanisms of action for each individual PAHSA isomer. This includes exploring their tissue distribution, metabolic fate, receptor binding profiles, and downstream signaling events in an isomer-specific manner. Understanding these differences is crucial for determining which isomers are responsible for particular physiological effects and for assessing the potential of specific isomers as therapeutic agents. The use of isotopically labeled isomers, such as this compound, will be invaluable in tracing the metabolism and distribution of the 9-PAHSA isomer specifically in these studies.

Systems Biology Approaches to PAHSA Networks and Interactions

Given that lipids like PAHSAs operate within complex biological networks, a systems biology approach is essential for a holistic understanding of their roles and interactions. elsevier.comnih.govresearchgate.netnih.gov Future research should integrate lipidomics data (including measurements of this compound and other PAHSA species) with other omics datasets, such as transcriptomics, proteomics, and metabolomics, to map the intricate pathways and networks in which PAHSAs participate. This could involve investigating how PAHSA levels are regulated in response to various physiological and pathophysiological states (e.g., insulin resistance, inflammation, exercise) and how they influence the expression and activity of genes, proteins, and other metabolites. diabetesjournals.orgresearchgate.net Computational modeling and network analysis can help to identify key nodes and interactions within these networks, providing insights into the broader impact of PAHSA signaling on cellular and systemic homeostasis. Such approaches will be crucial for moving beyond the study of individual molecules and pathways to understand the integrated functions of PAHSAs within the complex biological landscape.

Q & A

Q. How can researchers validate this compound’s proposed mechanisms of action?

  • Methodological Answer : Combine genetic (CRISPR/Cas9 knockout) and pharmacological (antagonist co-treatment) approaches. For example, in GPR120-knockout mice, this compound’s metabolic effects should be abolished if the receptor is essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.